2-(2-(2-(tiofeno-3-carboxamido)oxazol-4-carboxamido)tiazol-4-il)acetato de etilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

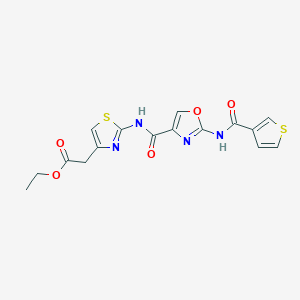

Ethyl 2-(2-(2-(thiophene-3-carboxamido)oxazole-4-carboxamido)thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C16H14N4O5S2 and its molecular weight is 406.43. The purity is usually 95%.

BenchChem offers high-quality Ethyl 2-(2-(2-(thiophene-3-carboxamido)oxazole-4-carboxamido)thiazol-4-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2-(2-(thiophene-3-carboxamido)oxazole-4-carboxamido)thiazol-4-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Computación Cuántica y Algoritmos Cuánticos

La computación cuántica aprovecha los principios de la mecánica cuántica para realizar cálculos complejos de manera más eficiente que las computadoras clásicas. 2-(2-(2-(tiofeno-3-carboxamido)oxazol-4-carboxamido)tiazol-4-il)acetato de etilo podría desempeñar un papel en el desarrollo de algoritmos cuánticos o como componente en puertas cuánticas. Su estructura electrónica única y su potencial para el entrelazamiento lo convierten en un candidato interesante para el procesamiento de información cuántica .

Química Ambiental: Secuestro de Dióxido de Carbono

Teniendo en cuenta el desafío global del cambio climático, los investigadores podrían investigar si este compuesto interactúa con el dióxido de carbono (CO₂). Si lo hace, podría utilizarse en tecnologías de captura y almacenamiento de carbono. Se necesitan modelos teóricos y estudios experimentales para evaluar su potencial de secuestro .

Actividad Biológica

Ethyl 2-(2-(2-(thiophene-3-carboxamido)oxazole-4-carboxamido)thiazol-4-yl)acetate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a multi-ring structure incorporating thiophene, oxazole, and thiazole moieties. These structural elements contribute to its unique pharmacological profile. The molecular formula is C13H12N4O4S, with a molecular weight of approximately 320.33 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit various enzymes, including carbonic anhydrase and xanthine oxidase, which are involved in metabolic pathways related to inflammation and hyperuricemia .

- Antimicrobial Activity : The presence of the thiophene and thiazole rings suggests potential antimicrobial properties, as these groups are often found in compounds exhibiting activity against bacterial and fungal infections .

- Antiparasitic Effects : Similar derivatives have demonstrated efficacy against Plasmodium falciparum, the causative agent of malaria, indicating that modifications in the structure can enhance antimalarial activity .

In Vitro Studies

Several studies have investigated the biological activity of compounds structurally related to ethyl 2-(2-(2-(thiophene-3-carboxamido)oxazole-4-carboxamido)thiazol-4-yl)acetate:

- Cholesterol Reduction : A related compound reduced serum cholesterol and triglyceride levels significantly in animal models, suggesting potential applications in treating hyperlipidemia .

- Antimicrobial Assays : Research has indicated that derivatives of thiophene and thiazole exhibit notable antimicrobial activity against various pathogens, with some compounds showing low cytotoxicity towards mammalian cells .

Case Studies

- Antimalarial Activity : A series of thiazole derivatives were synthesized and tested for their antimalarial properties. Modifications at specific positions on the thiazole ring enhanced potency against chloroquine-sensitive strains of Plasmodium falciparum, highlighting the importance of structural variations in developing effective antimalarial agents .

- Xanthine Oxidase Inhibition : Compounds with similar scaffolds were evaluated for their ability to inhibit xanthine oxidase, an enzyme linked to gout. The most potent inhibitors demonstrated IC50 values in the low nanomolar range, indicating strong potential for therapeutic applications in managing uric acid levels .

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how different substituents affect biological activity:

| Substituent Type | Effect on Activity | Notes |

|---|---|---|

| Electron-withdrawing groups (e.g., halogens) | Increased potency against certain targets | Preferred at specific positions on aromatic rings |

| Alkyl substitutions | Modulate solubility and bioavailability | Essential for enhancing pharmacokinetic properties |

| Heteroatoms (e.g., N, S) | Influence binding affinity | Critical for interactions with biological targets |

Propiedades

IUPAC Name |

ethyl 2-[2-[[2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O5S2/c1-2-24-12(21)5-10-8-27-16(17-10)20-14(23)11-6-25-15(18-11)19-13(22)9-3-4-26-7-9/h3-4,6-8H,2,5H2,1H3,(H,17,20,23)(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDRTTCKXALJFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.